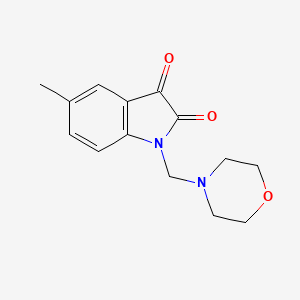![molecular formula C12H22N2O B5141909 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine, also known as IAC, is a chemical compound that has been widely used in scientific research due to its unique properties. IAC is a potent DNA alkylating agent that has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In
Mécanisme D'action
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine works by binding to DNA and causing DNA damage. This damage leads to the activation of various cell signaling pathways, which ultimately results in cell death. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to induce DNA cross-linking, which prevents DNA replication and cell division. This mechanism of action makes 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine a potent anticancer agent.
Biochemical and Physiological Effects
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA damage. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to activate various cell signaling pathways, including the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is also highly toxic, which limits its use in lab experiments. The toxicity of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine also makes it difficult to administer in vivo, as it can cause severe side effects.
Orientations Futures
There are several future directions for the study of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. One area of research is the development of new, more efficient synthesis methods for 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. Another area of research is the development of new formulations of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine that can be administered in vivo with minimal toxicity. Additionally, further research is needed to understand the mechanism of action of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine and its potential use in gene therapy.
Méthodes De Synthèse
The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine involves the reaction of piperidine with isobutyraldehyde and aziridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition to its anticancer properties, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to cancer cells.
Propriétés
IUPAC Name |
[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGLWRCIRODRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)
![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)

